(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol
Brand Name: Vulcanchem
CAS No.: 905580-87-2
VCID: VC0138945
InChI: InChI=1S/C29H30N4O4/c1-35-20-9-6-18(7-10-20)29-36-15-19-14-24(25(34)26(19)37-29)33-13-12-22-27(30-16-31-28(22)33)32-23-11-8-17-4-2-3-5-21(17)23/h2-7,9-10,12-13,16,19,23-26,29,34H,8,11,14-15H2,1H3,(H,30,31,32)/t19-,23-,24+,25-,26+,29?/m0/s1
SMILES: COC1=CC=C(C=C1)C2OCC3CC(C(C3O2)O)N4C=CC5=C(N=CN=C54)NC6CCC7=CC=CC=C67
Molecular Formula: C₂₉H₃₀N₄O₄
Molecular Weight: 498.57

(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol

CAS No.: 905580-87-2

Cat. No.: VC0138945

Molecular Formula: C₂₉H₃₀N₄O₄

Molecular Weight: 498.57

* For research use only. Not for human or veterinary use.

(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol - 905580-87-2

Specification

CAS No. 905580-87-2
Molecular Formula C₂₉H₃₀N₄O₄
Molecular Weight 498.57
IUPAC Name (4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol
Standard InChI InChI=1S/C29H30N4O4/c1-35-20-9-6-18(7-10-20)29-36-15-19-14-24(25(34)26(19)37-29)33-13-12-22-27(30-16-31-28(22)33)32-23-11-8-17-4-2-3-5-21(17)23/h2-7,9-10,12-13,16,19,23-26,29,34H,8,11,14-15H2,1H3,(H,30,31,32)/t19-,23-,24+,25-,26+,29?/m0/s1
SMILES COC1=CC=C(C=C1)C2OCC3CC(C(C3O2)O)N4C=CC5=C(N=CN=C54)NC6CCC7=CC=CC=C67

Introduction

Chemical Identity and Structure

(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol is a synthetic compound with precisely defined stereochemistry. The molecule possesses five stereogenic centers, with the configuration at each center carefully designated in the chemical name. The compound has been assigned the CAS registry number 905580-87-2, providing a unique identifier in chemical databases worldwide .

The structural components of this molecule include:

  • A pyrrolo[2,3-d]pyrimidine heterocyclic core system

  • A (S)-2,3-dihydro-1H-inden-1-yl group attached via an amino linkage

  • A hexahydrocyclopenta[d] dioxin ring system with 4-methoxyphenyl substituent

  • A hydroxyl group at the 7-position of the cyclopenta moiety

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC29H30N4O4
Molecular Weight498.57 g/mol
AppearanceSolid (inferred)-
CAS Number905580-87-2
IUPAC Name(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol
SMILES NotationCOc1ccc(cc1)C2OC[C@@H]3CC@Hn4ccc5c(N[C@H]6CCc7ccccc67)ncnc45

Biological Activity and Applications

Structure-Based Drug Design Considerations

The complex stereochemistry of this compound reflects deliberate optimization of spatial arrangements to achieve specific interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, likely contributes to its binding profile with target proteins.

Table 2: Structural Elements and Their Potential Contributions to Biological Activity

Structural ElementPotential Contribution to Activity
Pyrrolo[2,3-d]pyrimidine coreProvides key interactions with hinge region of kinases
(S)-2,3-dihydro-1H-inden-1-ylamino groupMay enhance selectivity and binding affinity
4-Methoxyphenyl groupCould contribute to hydrophobic interactions
Hydroxyl groupPotential hydrogen bonding with target proteins
Specific stereochemistryCritical for proper spatial arrangement of pharmacophores

Comparison to Related Compounds

Several related pyrrolo[2,3-d]pyrimidine derivatives have been developed and studied for various applications. These compounds share structural similarities but differ in substituents and stereochemistry, leading to distinct biological profiles.

Related Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry. It appears in various bioactive compounds, including several that have advanced to clinical development. Tricyclic pyrrolo[2,3-d]pyrimidine analogues have been synthesized and characterized for their potential therapeutic applications .

Some pyrrolo[2,3-d]pyrimidine derivatives have shown promise as:

  • Kinase inhibitors, particularly targeting LRRK2

  • Anti-cancer agents

  • Anti-inflammatory compounds

  • Immunomodulators

Structure-Property Relationships

The specific substitution pattern and stereochemistry of (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol likely influences its physicochemical properties, including solubility, membrane permeability, and metabolic stability. These properties are crucial determinants of a compound's pharmaceutical potential.

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in the available literature, typical characterization methods for such compounds would include:

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy would be valuable for confirming the structure and stereochemistry of this complex molecule. The compound's multiple stereogenic centers would produce characteristic patterns in 1H and 13C NMR spectra. Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY would be particularly useful for complete structural elucidation.

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula C29H30N4O4 and provide a precise molecular weight. Fragmentation patterns could offer additional structural insights.

X-ray Crystallography

Given the complex stereochemistry, X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including absolute configuration of all stereogenic centers.

Current Research Status and Future Directions

The compound (4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d] dioxin-7-ol represents an intriguing candidate for continued investigation in medicinal chemistry research. Future studies might focus on:

  • Comprehensive biological evaluation against a panel of kinases and other potential targets

  • Structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties

  • Preclinical evaluation of pharmacokinetics, toxicity, and efficacy in relevant disease models

  • Development of more efficient synthetic routes to facilitate larger-scale production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator